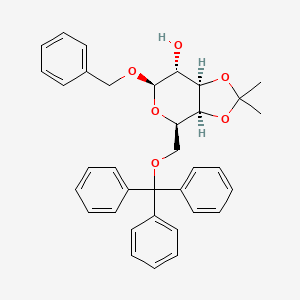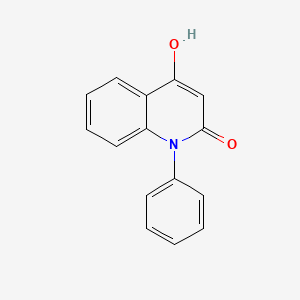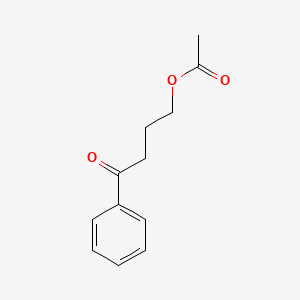
4-Oxo-4-phenyl-1-acetoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-oxo-4-phenylbutanoic acid, a related compound, has been achieved through the Friedel–Crafts reaction between succinic anhydride and benzene in the presence of anhydrous aluminium chloride . Another study describes the synthesis of 4-oxo-2-butenoic acids by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid .Molecular Structure Analysis
The molecular structure of 4-Oxo-4-phenyl-1-acetoxybutane consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. The molecular weight of this compound is 206.241.Chemical Reactions Analysis
In one study, 4-oxo-4-phenylbutanoic acid was oxidized by Tripropylammonium fluorochromate (TriPAFC) in an acetic acid-water medium in the presence of perchloric acid . The reaction was first order each in [TriPAFC], [4-Oxo acid] and [H+] and a suitable mechanism was proposed based on the observed kinetic results .Physical And Chemical Properties Analysis
The average mass of 4-Oxo-4-phenyl-1-acetoxybutane is 219.236 Da and its monoisotopic mass is 219.089539 Da . The molecular weight of this compound is 206.241.Wirkmechanismus
Safety and Hazards
The safety data sheet for 4-Oxo-4-phenylbutanoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Future research could focus on the development of new Cr(VI) reagents for the effective and selective oxidation of organic substrates, under mild conditions . Additionally, the kinetics and mechanism of oxidation of 4-oxo-4-phenylbutanoic acid by TriPAFC in aqueous acetic acid medium could be further explored .
Eigenschaften
IUPAC Name |
(4-oxo-4-phenylbutyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-10(13)15-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWZAUGWOBHCTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-phenyl-1-acetoxybutane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



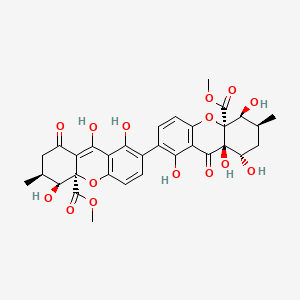

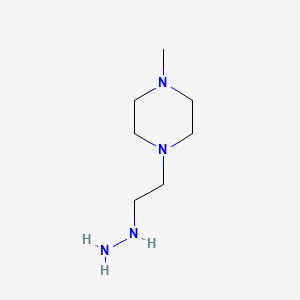

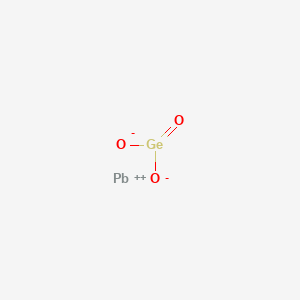
![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)

